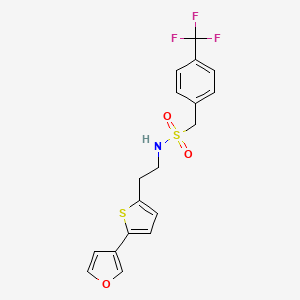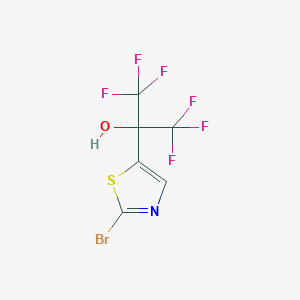![molecular formula C21H22N2O3 B2720286 4-oxo-N-(m-tolyl)spiro[chroman-2,4'-piperidine]-1'-carboxamide CAS No. 251088-10-5](/img/structure/B2720286.png)
4-oxo-N-(m-tolyl)spiro[chroman-2,4'-piperidine]-1'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxo-N-(m-tolyl)spiro[chroman-2,4’-piperidine]-1’-carboxamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration.
Preparation Methods
The synthesis of 4-oxo-N-(m-tolyl)spiro[chroman-2,4’-piperidine]-1’-carboxamide typically involves a series of condensation and cyclization reactionsThe final step involves the formation of the carboxamide group . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-oxo-N-(m-tolyl)spiro[chroman-2,4’-piperidine]-1’-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used but can include various functionalized derivatives of the original compound .
Scientific Research Applications
This compound has garnered significant attention in scientific research due to its potential therapeutic applications. It has been studied for its anticancer, antioxidant, anti-inflammatory, and antidiabetic properties . In medicinal chemistry, it serves as a scaffold for the development of new drugs targeting various diseases. In biology, it is used to study cellular mechanisms and pathways. Additionally, its unique structure makes it a valuable tool in industrial applications, such as the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 4-oxo-N-(m-tolyl)spiro[chroman-2,4’-piperidine]-1’-carboxamide involves its interaction with specific molecular targets and pathways. It is known to modulate various enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that reduce inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-oxo-N-(m-tolyl)spiro[chroman-2,4’-piperidine]-1’-carboxamide is unique due to its spirocyclic structure, which imparts distinct physicochemical properties compared to other similar compounds. Similar compounds include spiro[chromane-2,4’-piperidine]-4(3H)-one and spirooxindoles, which also feature spirocyclic frameworks but differ in their specific functional groups and biological activities . The uniqueness of 4-oxo-N-(m-tolyl)spiro[chroman-2,4’-piperidine]-1’-carboxamide lies in its combination of the chromanone and piperidine moieties, which contribute to its diverse range of applications and therapeutic potential .
Properties
IUPAC Name |
N-(3-methylphenyl)-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-15-5-4-6-16(13-15)22-20(25)23-11-9-21(10-12-23)14-18(24)17-7-2-3-8-19(17)26-21/h2-8,13H,9-12,14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBYBBMMSZWPIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-difluorophenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2720207.png)


![2-[(4-Fluorophenyl)sulfinyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2720211.png)
![N-[(4-fluorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2720214.png)


![2-(3-(Diethylamino)propyl)-1-(3-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2720217.png)


![4-(piperidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2720223.png)
![2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2720225.png)
![1-({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-fluorophenyl)piperazine](/img/structure/B2720226.png)
